4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group and a nitro group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitro-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products:
Reduction: Formation of 4-Amino-N-(5-amino-2-thiazolyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides.
Cyclization: Formation of fused ring systems with potential biological activity.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The nitro group plays a crucial role in its antimicrobial activity by interfering with bacterial DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-N-(5-methyl-2-thiazolyl)benzenesulfonamide
- 4-Amino-N-(5-chloro-2-thiazolyl)benzenesulfonamide
- 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
Comparison: 4-Amino-N-(5-nitro-2-thiazolyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency in enzyme inhibition and antimicrobial activity .
Eigenschaften
CAS-Nummer |
960-34-9 |
---|---|
Molekularformel |
C9H8N4O4S2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
4-amino-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N4O4S2/c10-6-1-3-7(4-2-6)19(16,17)12-9-11-5-8(18-9)13(14)15/h1-5H,10H2,(H,11,12) |
InChI-Schlüssel |
AFFXCPACBHRYJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.